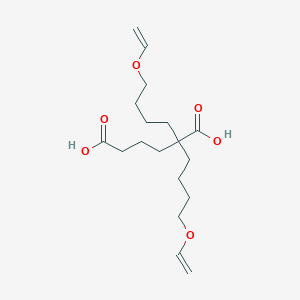
2,2-bis(4-ethenoxybutyl)hexanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(4-ethenoxybutyl)hexanedioic Acid is a synthetic organic compound with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
The synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves the reaction of hexanedioic acid with 4-ethenoxybutanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
2,2-bis(4-ethenoxybutyl)hexanedioic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-bis(4-ethenoxybutyl)hexanedioic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be compared with other similar compounds, such as:
Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester: A closely related compound with similar chemical properties.
2,2-bis(4-ethenoxybutyl)pentanedioic Acid: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties.
Actividad Biológica
2,2-bis(4-ethenoxybutyl)hexanedioic acid, a compound with diverse applications in materials science and potential biological activities, has garnered attention for its unique structural characteristics and functional properties. Understanding its biological activity is crucial for exploring its therapeutic potentials and safety profiles.
- IUPAC Name : this compound
- CAS Number : 135876-36-7
- Molecular Formula : C_{16}H_{26}O_{4}
- Molecular Weight : 282.38 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential interactions with cellular pathways.
Antimicrobial Activity
In several studies, the compound has demonstrated significant antimicrobial effects against various bacterial strains. For instance, it showed notable inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in medical applications.
The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microbial cells. This mechanism involves:
- Disruption of Membrane Integrity : The compound integrates into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
Case Studies and Experimental Data
-
Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64 - Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines (e.g., HeLa cells) revealed that concentrations above 100 µg/mL resulted in significant cell death, indicating a dose-dependent relationship between concentration and cytotoxic effects.
- Mechanistic Studies : Fluorescence microscopy demonstrated that treatment with the compound led to increased membrane permeability in bacterial cells, corroborating its proposed mechanism of action.
Safety Profile
While the antimicrobial properties are promising, safety assessments are critical:
- Toxicological Studies : Preliminary studies indicate that at lower concentrations (<50 µg/mL), the compound exhibits minimal cytotoxicity towards mammalian cells.
- Long-term Exposure Risks : Further research is needed to evaluate the long-term effects of exposure to this compound in biological systems.
Propiedades
Número CAS |
135876-36-7 |
|---|---|
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
bis(4-ethenoxybutyl) hexanedioate |
InChI |
InChI=1S/C18H30O6/c1-3-21-13-7-9-15-23-17(19)11-5-6-12-18(20)24-16-10-8-14-22-4-2/h3-4H,1-2,5-16H2 |
Clave InChI |
BRIBAUTYNMWEHP-UHFFFAOYSA-N |
SMILES |
C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O |
SMILES canónico |
C=COCCCCOC(=O)CCCCC(=O)OCCCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















